Cas no 211172-97-3 (Benzo[b]thiophene-2-carboxamide, N-hydroxy-)

Benzo[b]thiophene-2-carboxamide, N-hydroxy- structure
211172-97-3 structure
Product Name:Benzo[b]thiophene-2-carboxamide, N-hydroxy-
CAS No:211172-97-3
MF:C9H7NO2S
MW:193.222380876541
CID:1398419
PubChem ID:11708207
Update Time:2025-04-20

Benzo[b]thiophene-2-carboxamide, N-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-carboxamide, N-hydroxy-
    • N-hydroxy-1-benzothiophene-2-carboxamide
    • DTXSID40470925
    • BDBM50216024
    • PD187440
    • N-hydroxybenzo[b]thiophene-2-carboxamide
    • CHEMBL245946
    • SCHEMBL999904
    • AKOS008998312
    • 211172-97-3
    • benzothiophene-2-carbohydroxamic acid
    • benzo[b]thiophen-2-carboxylic acid hydroxyamide
    • Inchi: 1S/C9H7NO2S/c11-9(10-12)8-5-6-3-1-2-4-7(6)13-8/h1-5,12H,(H,10,11)
    • InChI Key: UGJNLGFANIDLSB-UHFFFAOYSA-N
    • SMILES: S1C(C(NO)=O)=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 193.01981
  • Monoisotopic Mass: 193.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 77.6Ų

Experimental Properties

  • PSA: 49.33
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